Phenelzine sulfate is a hydrazine compound classified as a non-selective, irreversible monoamine oxidase inhibitor (MAOI) [, ]. In scientific research, it serves as a valuable tool for investigating monoamine neurotransmission, enzyme kinetics, and behavioral models. Its irreversible inhibition of MAO makes it particularly useful for studying the long-term effects of MAO inhibition on various biological systems.
Phenelzine sulfate is derived from phenethylamine, a naturally occurring compound in the body. It is classified under the hydrazine chemical class, which includes various compounds that contain a hydrazine functional group. As a monoamine oxidase inhibitor, it functions by inhibiting the activity of monoamine oxidase enzymes, thus preventing the breakdown of critical neurotransmitters.
The synthesis of phenelzine sulfate has been explored through various methods, with significant advancements aimed at improving yield and efficiency. A notable method involves:
One efficient method reported involves reacting phenethyl bromide with hydrazine hydrate, yielding phenethyl hydrazine, which is then treated with sulfuric acid to form phenelzine sulfate. This process has been shown to achieve yields of up to 84% under optimized conditions .
The molecular formula for phenelzine sulfate is CHNOS. The compound features a hydrazine group (-NH-NH-) connected to a phenethyl moiety, which contributes to its pharmacological activity.
Spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized phenelzine sulfate .
Phenelzine sulfate undergoes several chemical reactions that are relevant for its synthesis and potential applications:
Phenelzine acts as an irreversible inhibitor of monoamine oxidase types A and B. This inhibition leads to:
The clinical effects typically manifest after two weeks of treatment, with dosage adjustments made based on patient response .
Phenelzine sulfate exhibits several notable physical properties:
Chemical properties include stability under normal conditions but susceptibility to degradation when exposed to high temperatures or light .
Phenelzine sulfate is primarily used in clinical settings for:
Phenelzine sulfate is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), binding covalently to both MAO-A and MAO-B isoforms with near-equal affinity. This inhibition occurs through a suicide substrate mechanism, where phenelzine is oxidized by MAO, generating a reactive intermediate that forms a permanent covalent adduct with the enzyme’s flavin adenine dinucleotide (FAD) cofactor [1] [3]. The irreversible nature of this binding means enzymatic activity is only restored through de novo synthesis of MAO, requiring 2–3 weeks for full functional recovery after discontinuation [3] [7].
Isoform-Specific Effects:
Table 1: Kinetic Parameters of MAO Inhibition by Phenelzine Sulfate
Parameter | MAO-A | MAO-B |
---|---|---|
Inhibition Constant (Ki) | 0.3 µM | 0.5 µM |
Selectivity Ratio (MAO-A/B) | 1.2 | — |
Time to Max Inhibition | 24–48 h | 24–48 h |
Enzyme Recovery Half-life | 14 days | 14 days |
Clinically, ≥80% MAO inhibition is required for therapeutic effects in depression, achievable at doses of 1 mg/kg/day [4]. The drug’s metabolite, β-phenylethylidenehydrazine (PEH), further sustains MAO inhibition [5] [7].
Beyond MAO, phenelzine and its metabolite PEH inhibit γ-aminobutyric acid transaminase (GABA-T) and alanine transaminase (ALT), altering central and peripheral substrate metabolism. GABA-T inhibition elevates brain GABA levels by 200–300% within 4 hours of administration, a effect attributed to PEH rather than the parent compound [5] [6]. This action is mechanistically distinct from MAO inhibition and contributes to phenelzine’s anxiolytic and neuroprotective properties [5] [9].
Consequences of Transaminase Inhibition:
Table 2: Enzymatic Consequences of Phenelzine Sulfate Beyond MAO Inhibition
Enzyme | Inhibitor | Effect on Substrate | Functional Significance |
---|---|---|---|
GABA Transaminase | PEH metabolite | ↑ GABA (200–300%) | Anxiolysis; neuroprotection |
Alanine Transaminase | Phenelzine | ↑ Alanine; ↓ pyridoxine activity | Hepatotoxicity risk; metabolic shift |
Phenelzine’s hydrazine moiety (-NH-NH₂) enables direct scavenging of reactive aldehydes generated during lipid peroxidation, including 4-hydroxynonenal (4-HNE) and acrolein. These cytotoxic aldehydes form Schiff base adducts with phenelzine, neutralizing their capacity to modify proteins or DNA [5] [9]. This sequestration is independent of MAO inhibition and represents a critical neuroprotective mechanism.
Molecular Interactions:
In models of traumatic brain injury (TBI), phenelzine (10 mg/kg) reduced mitochondrial 4-HNE adducts by 40–60% and preserved ATP synthesis by 70%, confirming in vivo aldehyde-scavenging efficacy [9]. This action attenuates secondary neuronal damage by maintaining mitochondrial integrity and reducing cytoskeletal proteolysis (e.g., α-spectrin breakdown) [9].
Table 3: Aldehyde Sequestration by Phenelzine Sulfate
Reactive Aldehyde | Source | Phenelzine Adduct | Biological Consequence |
---|---|---|---|
4-HNE | Lipid peroxidation | HNE-hydrazone | ↓ Mitochondrial dysfunction |
Acrolein | Lipid peroxidation | Acrolein-hydrazone | ↓ Neuronal membrane damage |
Formaldehyde | Oxidative stress | Formaldehyde-hydrazone | ↓ Protein cross-linking |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7